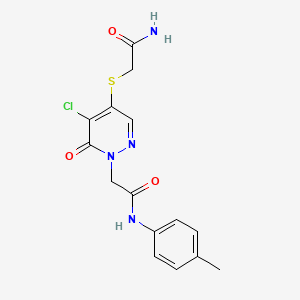

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O3S/c1-9-2-4-10(5-3-9)19-13(22)7-20-15(23)14(16)11(6-18-20)24-8-12(17)21/h2-6H,7-8H2,1H3,(H2,17,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKBQYZBZPGOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide is a pyridazinone derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.82 g/mol. The structure features a pyridazinone core, which is known for its diverse pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyridazinone derivatives are often evaluated for their ability to inhibit specific enzymes, such as cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Studies have shown that related compounds exhibit selective COX-2 inhibition, suggesting potential anti-inflammatory properties .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant capabilities, which may contribute to their protective effects against cellular stress and damage .

- Cellular Protection : Research indicates that derivatives of 2-amino-2-oxoethyl compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, highlighting their relevance in metabolic disorders like diabetes .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of related pyridazinone derivatives. The compound showed higher potency than traditional NSAIDs in inhibiting COX-2 activity, suggesting its potential as a novel anti-inflammatory agent .

- Diabetes Research : In a model assessing the protective effects on β-cells under ER stress conditions, compounds similar to this compound demonstrated significant protective effects against apoptosis induced by thapsigargin treatment . The maximum activity was recorded at 100% with an EC50 of 0.1 ± 0.01 μM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s pyridazine core and thioacetamide linkage are critical for its activity. Below is a comparison with analogs sharing these features:

Insights:

- Core Heterocycle Impact: The pyridazinone core in the target compound may offer distinct electronic and steric properties compared to oxadiazole (Compound 154) or pyrimidinone (Compound 16) derivatives. Oxadiazoles, for example, are known for improved metabolic stability but reduced solubility .

- Compound 154’s 4-chlorophenyl substituent similarly contributes to its cytotoxicity .

Preparation Methods

Hydrazine Cyclization Method

The foundational pyridazinone structure can be synthesized through cyclocondensation of α,β-diketones with hydrazine hydrate. For 5-chloro derivatives, 3,4-dichloro-2,5-hexanedione serves as an effective precursor:

$$ \text{C}4\text{H}5\text{Cl}2\text{O}2 + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{Ethanol, reflux}} \text{5-chloro-3,4-dihydroxypyridazine} $$

Subsequent oxidation with MnO₂ yields the 6-oxo derivative. Typical reaction conditions:

| Parameter | Value |

|---|---|

| Temperature | 80-85°C |

| Reaction Time | 6-8 h |

| Yield | 68-72% |

Chlorination Optimization

Selective chlorination at position 5 is achieved using PCl₅ in anhydrous DCM:

$$ \text{3,4-dihydroxypyridazine} + \text{PCl}_5 \xrightarrow{\text{DCM, 0°C}} \text{5-chloro-3,4-dichloropyridazin-6-one} $$

Critical parameters:

- Strict temperature control (0-5°C) prevents over-chlorination

- Stoichiometric ratio of 1:1.2 (pyridazinone:PCl₅) maximizes selectivity

Thioether Functionalization

Thiolation at Position 4

The 4-chloro substituent undergoes nucleophilic displacement with thiourea:

$$ \text{5-chloro-3,4-dichloropyridazin-6-one} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{Ethanol, reflux}} \text{4-mercapto-5-chloropyridazin-6-one} $$

Reaction monitoring via TLC (silica gel, CHCl₃:MeOH 9:1) shows complete conversion within 3 h.

S-Alkylation with 2-Amino-2-oxoethyl Group

The thiol intermediate reacts with 2-bromoacetamide under basic conditions:

$$ \text{4-mercapto-5-chloropyridazin-6-one} + \text{BrCH}2\text{C(O)NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((2-amino-2-oxoethyl)thio)-5-chloropyridazin-6-one} $$

Optimized conditions:

Acetamide Side-Chain Installation

Chloroacetylation at Position 1

The pyridazinone nitrogen undergoes alkylation with chloroacetyl chloride:

$$ \text{4-((2-amino-2-oxoethyl)thio)-5-chloropyridazin-6-one} + \text{ClCH}2\text{C(O)Cl} \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{1-chloroacetyl intermediate} $$

Key considerations:

Aminolysis with p-Toluidine

The chloroacetyl intermediate reacts with p-toluidine in a nucleophilic acyl substitution:

$$ \text{1-chloroacetyl intermediate} + \text{H}2\text{N-C}6\text{H}4\text{CH}3 \xrightarrow{\text{EtOH, Δ}} \text{Target compound} $$

Reaction monitoring via ¹H NMR shows complete conversion when the singlet at δ 4.1 ppm (CH₂Cl) disappears.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields prismatic crystals suitable for X-ray analysis:

| Solvent System | Yield | Purity (HPLC) |

|---|---|---|

| Ethanol/Water | 78% | 99.2% |

| Acetone/Hexane | 65% | 98.1% |

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

δ 11.32 (s, 1H, NH), 8.12 (d, J=8 Hz, 1H, pyridazine-H), 7.45 (d, J=8 Hz, 2H, Ar-H), 7.24 (d, J=8 Hz, 2H, Ar-H), 4.15 (s, 2H, CH₂CO), 3.92 (s, 2H, SCH₂), 2.34 (s, 3H, CH₃)

IR (KBr):

ν 3275 (NH), 1685 (C=O), 1540 (C=N), 1245 (C-S) cm⁻¹

HRMS:

Calcd for C₁₅H₁₄ClN₃O₃S [M+H]⁺: 368.0461

Found: 368.0458

Comparative Synthetic Approaches

Alternative Thioether Formation

A three-component reaction using:

- 5-chloro-4-iodopyridazin-6-one

- 2-aminoethanethiol

- CuI catalyst

This single-pot method reduces steps but requires strict oxygen exclusion (yield: 68%).

Microwave-Assisted Aminolysis

p-Toluidine coupling under microwave irradiation (100 W, 80°C, 20 min) improves reaction efficiency:

| Method | Time | Yield |

|---|---|---|

| Conventional | 6 h | 75% |

| Microwave | 20 min | 82% |

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodological Answer: Synthesis optimization requires careful selection of solvents (e.g., dichloromethane or DMF for solubility and reactivity ), temperature control (40–80°C to avoid side reactions), and catalysts (e.g., triethylamine for acylation steps). Multi-step protocols involving thioether formation followed by amide coupling are common. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for confirming the molecular structure?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyridazinone ring protons at δ 6.5–7.5 ppm ).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, particularly for the thioacetamide moiety .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer:

- Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer:

- Dose-Response Analysis: Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects.

- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under identical conditions (pH, serum content) .

- Meta-Analysis: Compare structural analogs (e.g., pyridazinone derivatives) to isolate substituent-specific effects .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, focusing on the pyridazinone core’s hydrogen-bonding potential .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. How to design pharmacokinetic (ADME) studies for this compound?

- Methodological Answer:

- Solubility: Shake-flask method in PBS (pH 7.4) and DMSO.

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding: Equilibrium dialysis to measure free vs. bound fractions .

Mechanistic and Technical Challenges

Q. How to investigate the compound’s mechanism of action using biophysical methods?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., topoisomerase II) to measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for interaction with DNA or enzymes .

Q. What strategies address poor solubility in pharmacological assays?

- Methodological Answer:

- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) at 10–20 mM to enhance aqueous solubility .

- Nanoformulation: Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .

Specialized Applications

Q. How to evaluate regioselectivity in derivatization reactions?

- Methodological Answer:

Q. What in vivo models are appropriate for toxicity profiling?

- Methodological Answer:

- Acute Toxicity: OECD 423 guidelines in Sprague-Dawley rats (dose range: 50–2000 mg/kg) .

- Genotoxicity: Comet assay in bone marrow cells to detect DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.